An In-depth Technical Guide on the Core Chemical Properties of Vinyl Bromide
An In-depth Technical Guide on the Core Chemical Properties of Vinyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental chemical properties of vinyl bromide (bromoethene), a valuable reagent and monomer in organic synthesis and polymer chemistry. This document is intended for an audience with a technical background in chemistry and toxicology, offering detailed data, experimental methodologies, and an examination of its metabolic fate.
Physicochemical Properties
Vinyl bromide is a colorless gas at room temperature with a pleasant, sweet, ether-like odor.[1] It is typically shipped as a liquefied compressed gas, often stabilized with inhibitors like phenol or monomethyl ether hydroquinone to prevent polymerization.[2][3]
Table 1: General and Physical Properties of Vinyl Bromide
| Property | Value | References |
| Molecular Formula | C₂H₃Br | [4] |
| Molecular Weight | 106.95 g/mol | [4] |
| Appearance | Colorless gas or liquid | [4] |
| Odor | Pleasant, sweet, ether-like | [1] |
| Density | 1.4933 g/cm³ at 20 °C | [4] |
| 1.525 g/cm³ at boiling point (liquid) | [4] | |
| Boiling Point | 15.8 °C (60.4 °F; 288.9 K) | [4] |
| Melting Point | -137.8 °C (-216.0 °F; 135.3 K) | [4] |
| Vapor Pressure | 206.8 kPa at 37.8 °C | [4] |
| Solubility in Water | Insoluble | [4] |
| log P (Octanol/Water Partition Coefficient) | 1.57 | [4] |
Table 2: Safety and Reactivity Data for Vinyl Bromide
| Property | Value | References |
| Flash Point | < -8 °C (< 18 °F) | |
| Autoignition Temperature | 530 °C (986 °F) | |
| Flammability Limits in Air | 9% - 15% by volume | |
| Stability | May polymerize in sunlight; reacts violently with oxidants. | [2] |
| Incompatibilities | Strong oxidizing agents, peroxides, copper and its alloys, plastics. | [2] |
Spectral Data and Interpretation
Spectroscopic analysis is crucial for the identification and characterization of vinyl bromide.
¹H NMR Spectrum
The ¹H NMR spectrum of vinyl bromide displays a characteristic pattern for a vinyl group with three non-equivalent protons. The approximate chemical shifts (δ) and coupling constants (J) are as follows:
-
δ ≈ 5.8-6.0 ppm (2H, multiplet, =CH₂)
-
δ ≈ 6.4-6.6 ppm (1H, multiplet, -CHBr)
The geminal protons (=CH₂) are split by each other and by the proton on the adjacent carbon. Similarly, the proton on the bromine-bearing carbon is split by the two geminal protons.
¹³C NMR Spectrum
The ¹³C NMR spectrum of vinyl bromide shows two distinct signals corresponding to the two sp² hybridized carbon atoms:
-
δ ≈ 117 ppm (=CH₂)
-
δ ≈ 128 ppm (-CHBr)
The carbon atom bonded to the electronegative bromine atom appears further downfield.
Infrared (IR) Spectrum
The IR spectrum of vinyl bromide exhibits characteristic absorption bands corresponding to its functional groups:
-
~3100-3000 cm⁻¹: C-H stretching of the vinyl group.
-
~1600 cm⁻¹: C=C stretching of the alkene.
-
~950-890 cm⁻¹: C-H out-of-plane bending of the vinyl group.
-
~690-515 cm⁻¹: C-Br stretching.
Mass Spectrum
The mass spectrum of vinyl bromide shows a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). The major fragmentation pattern involves the loss of the bromine atom to give a vinyl cation at m/z 27.
Experimental Protocols
Synthesis of Vinyl Bromide from 1,2-Dibromoethane
A common laboratory-scale synthesis of vinyl bromide involves the dehydrobromination of 1,2-dibromoethane.[5]
Materials:
-
1,2-dibromoethane
-
Potassium hydroxide (KOH)
-
Ethanol
-
Distillation apparatus
-
Ice bath
Procedure:
-
A solution of potassium hydroxide in ethanol is prepared in a round-bottom flask equipped with a dropping funnel and a distillation head.
-
The flask is gently heated.
-
1,2-dibromoethane is added dropwise to the heated ethanolic KOH solution.
-
The vinyl bromide product, being volatile, distills from the reaction mixture as it is formed.
-
The distillate is collected in a receiver cooled in an ice bath.
-
The collected vinyl bromide can be further purified by redistillation.
Free-Radical Polymerization of Vinyl Bromide
Vinyl bromide can undergo free-radical polymerization to form polyvinyl bromide.
Materials:
-
Vinyl bromide monomer
-
A free-radical initiator (e.g., 2,2'-azobisisobutyronitrile - AIBN)
-
An appropriate solvent (e.g., toluene)
-
Reaction vessel with a reflux condenser and nitrogen inlet
-
Precipitating solvent (e.g., methanol)
Procedure:
-
The vinyl bromide monomer and solvent are placed in the reaction vessel.
-
The solution is deoxygenated by bubbling nitrogen through it.
-
The initiator (AIBN) is added to the reaction mixture.
-
The mixture is heated to a temperature sufficient to cause the decomposition of the initiator and initiate polymerization (typically 60-80 °C for AIBN).
-
The polymerization is allowed to proceed for a set period, with stirring, under a nitrogen atmosphere.
-
At the end of the reaction, the polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol.
-
The precipitated polyvinyl bromide is collected by filtration, washed with the precipitating solvent, and dried.
Analytical Method: Gas Chromatography (GC)
Gas chromatography is a standard method for the analysis of vinyl bromide, particularly for determining its presence in environmental or industrial samples.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for volatile organic compounds (e.g., DB-1 or equivalent).
-
Headspace autosampler (for solid or liquid matrices).
Procedure (for air analysis):
-
A known volume of air is drawn through a sorbent tube (e.g., charcoal) to trap the vinyl bromide.
-
The vinyl bromide is desorbed from the sorbent using a suitable solvent (e.g., carbon disulfide).
-
An aliquot of the desorbed sample is injected into the GC.
-
The GC is operated under conditions that provide good separation of vinyl bromide from other volatile components (e.g., temperature programming).
-
The FID detects the vinyl bromide as it elutes from the column.
-
Quantification is achieved by comparing the peak area of the vinyl bromide in the sample to the peak areas of known standards.
Metabolic Pathway and Toxicological Implications
Vinyl bromide is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). Its toxicity is linked to its metabolic activation in the liver.
The primary metabolic pathway involves the oxidation of vinyl bromide by the cytochrome P450 enzyme, specifically CYP2E1. This reaction forms the highly reactive electrophile, 2-bromoethylene oxide. This epoxide can then undergo several transformations:
-
Detoxification: It can be hydrolyzed by epoxide hydrolase to form bromoacetaldehyde, which is further oxidized to bromoacetic acid and excreted. It can also be conjugated with glutathione (GSH) via glutathione-S-transferase, leading to its detoxification and excretion.
-
Toxicity: 2-bromoethylene oxide can directly alkylate DNA and proteins. Bromoacetaldehyde can also react with DNA bases to form etheno adducts. These DNA adducts are promutagenic and are believed to be the primary mechanism of vinyl bromide's carcinogenicity.
